molecular formula C7H7BrO2S B1597582 Methyl 5-bromo-4-methyl-2-thiophenecarboxylate CAS No. 54796-47-3

Methyl 5-bromo-4-methyl-2-thiophenecarboxylate

Cat. No. B1597582
CAS RN: 54796-47-3
M. Wt: 235.1 g/mol
InChI Key: RJWZFHRMQRWEIH-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-methyl-2-thiophenecarboxylate (MBTTC) is an organic compound with a unique chemical structure consisting of two sulfur atoms, a bromine atom, and a methyl group. It is a versatile compound with a wide range of applications in scientific research and industrial processes. MBTTC has been used in various fields, such as catalysis, material science, and nanotechnology.

Scientific Research Applications

Polymer Synthesis

Methyl 5-bromo-4-methyl-2-thiophenecarboxylate has been studied in the context of polymer synthesis. For instance, Trumbo (1992) investigated the copolymerization behavior of 4-bromo-2-vinyl thiophene with methyl methacrylate and n-butyl acrylate, demonstrating its reactivity as a monomer in copolymerizations (Trumbo, 1992).

Synthesis of Brominated Thiophenes

Gronowitz et al. (1993) described the synthesis of brominated (methylthio)thiophenes, which is relevant for the preparation of Methyl 5-bromo-4-methyl-2-thiophenecarboxylate. Their work provided a convenient method for the preparation of various brominated thiophene derivatives (Gronowitz et al., 1993).

Vibrational Spectra and DFT Simulations

Balakit et al. (2017) conducted a study on a thiophene derivative, focusing on its synthesis, vibrational spectra, and DFT simulations. This research offers insights into the structural and electronic properties of similar thiophene compounds, including Methyl 5-bromo-4-methyl-2-thiophenecarboxylate (Balakit et al., 2017).

Chemical Synthesis and Reactions

Kozmík and Paleček (1992) explored the preparation of related thiophene carboxylates. Their work included methods for selective reduction and treatment with sulfuryl chloride, contributing to the broader understanding of chemical reactions involving thiophene carboxylates (Kozmík & Paleček, 1992).

Substituent Effects on Thiophene Compounds

Satonaka (1983) reported on the NMR and IR studies of various substituted thiophenecarboxylates. This research is pertinent for understanding the impact of different substituents, such as bromo and methyl groups, on the properties of thiophene compounds (Satonaka, 1983).

Development of Novel Insecticides

Hull et al. (2007) explored the development of halogenated 2-thiophenecarboxylic acid derivatives, including the synthesis of related compounds, for the production of a new family of insecticides. This research demonstrates the potential application of such compounds in agriculture and pest control (Hull et al., 2007).

properties

IUPAC Name

methyl 5-bromo-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4-3-5(7(9)10-2)11-6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWZFHRMQRWEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383709
Record name Methyl 5-bromo-4-methyl-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-4-methylthiophene-2-carboxylate

CAS RN

54796-47-3
Record name Methyl 5-bromo-4-methyl-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-4-methylthiophene-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Bromo-4-methyl-2-thiophenecarboxylic acid (3.33 g) was dissolved in dimethylformamide (50 ml), and potassium carbonate (4.0 g) and iodomethane (4.0 ml) were added. The mixture was stirred at room temperature for 2 hours, diluted with ethyl acetate, washed with 1N hydrochloric acid, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 5-bromo-4-methyl-2-thiophenecarboxylic acid methyl ester (3.47 g). A mixture of 5-bromo-4-methyl-2-thiophenecarboxylic acid methyl ester (2.36 g), zinc powder (1.65 g), acetic acid (10 ml) and water (10 ml) was stirred under reflux for 3 hours. Zinc powder (1 g) and acetic acid (10 ml) were further added. The mixture was stirred under reflux for 1 day, cooled, poured into concentrated aqueous ammonia and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4-methyl-2-thiophenecarboxylic acid methyl ester (1.42 g). 4-Methyl-2-thiophenecarboxylic acid methyl ester (1.42 g) was dissolved in a mixture of methanol (10 ml) and tetrahydrofuran (30 ml), and 1N aqueous sodium hydroxide (15 ml) was added. The mixture was stirred at room temperature for 1 hour and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with diethyl ether. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4-methyl-2-thiophenecarboxylic acid (1.16 g).
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Němec, M Janda, J Šrogl… - Collection of Czechoslovak …, 1974 - cccc.uochb.cas.cz
The synthesis of 4-methyl-2-thiophenecarboxylic acid (/a) is described in literature several times1-4. The methods based on metalation of 3-methylthiophene do not'I-Iford good results. …
Number of citations: 9 cccc.uochb.cas.cz

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